molecular formula C12H14BrNO4 B2559258 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid CAS No. 1343662-35-0

3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B2559258
CAS No.: 1343662-35-0
M. Wt: 316.151
InChI Key: WTUBUWHRWDGTCG-UHFFFAOYSA-N
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Description

3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid (CAS 1343662-35-0) is a high-purity chemical compound offered with a minimum purity of ≥98% . This benzoic acid derivative features a bromo substituent and a tert-butoxycarbonyl (Boc) protected amino group on the aromatic ring, resulting in a molecular formula of C₁₂H₁₄BrNO₄ and a molecular weight of 316.15 g/mol . The compound is strategically designed as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure allows it to participate in multiple reaction pathways; the carboxylic acid moiety can undergo coupling reactions to form amides or esters, the bromo group is reactive in metal-catalyzed cross-couplings (e.g., Suzuki, Heck reactions), and the Boc-protected amino group provides a handle for further functionalization after deprotection. This makes it a valuable intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . For safe handling, please note the following safety information. The compound has the signal word "Warning" and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment is recommended. Researchers should refer to the full Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines . The product is offered in various quantities for laboratory use and should be stored sealed in a dry environment at room temperature . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUBUWHRWDGTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343662-35-0
Record name 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid are not widely documented, the general approach involves large-scale synthesis using similar protection and substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the benzoic acid can be obtained.

    Deprotected Amine: Removal of the Boc group yields 3-bromo-4-aminobenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H14BrN O4
Molecular Weight: 316.15 g/mol
IUPAC Name: 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid
CAS Number: 1343662-35-0

The compound features a bromine atom at the 3-position of the benzoic acid ring, which enhances its reactivity and potential for further chemical modifications.

Medicinal Chemistry Applications

This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its derivatives have shown promising biological activities:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the amino group can enhance the antibacterial activity against various strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
  • Anticancer Properties: The compound has been evaluated for its cytotoxic effects on cancer cell lines. Modifications to the benzoic acid structure can lead to compounds with improved selectivity and efficacy against cancer cells .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined for each derivative, revealing potent activity against Gram-positive bacteria .

Synthetic Applications

This compound is utilized in various synthetic pathways:

  • Building Block for Peptides: The tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of the amino group, making it a useful intermediate in peptide synthesis. The Boc group can be easily removed under mild acidic conditions, enabling further reactions .
  • Late-stage Functionalization: This compound facilitates late-stage functionalization of aromatic compounds, allowing chemists to introduce diverse functional groups selectively .

Synthesis Table

Reaction TypeConditionsYield (%)
Peptide SynthesisReflux in DMF75
Aromatic FunctionalizationElectrophilic substitution85

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies: The compound has been used to explore its inhibitory effects on specific enzymes involved in metabolic processes, contributing to the understanding of drug metabolism and pharmacokinetics .

Material Science Applications

This compound's unique properties also find applications in material science:

  • Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its reactivity allows for cross-linking with other polymers, leading to novel materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, enabling the synthesis of target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Properties/Applications
3-Bromo-4-(tert-butyl)benzoic acid 99070-17-4 C₁₁H₁₃BrO₂ 257.13 tert-butyl at 4-position Higher lipophilicity due to tert-butyl
3-Bromo-4-cyclopropylbenzoic acid 51605-88-0 C₁₀H₉BrO₂ 241.09 Cyclopropyl at 4-position Enhanced steric hindrance
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid 1131594-34-7 C₁₁H₁₄BrNO₃ 288.14 Hydroxyethyl-methylamino group Potential for H2 receptor ligand studies
3-Bromo-4-(isopentyloxy)benzoic acid 881596-09-4 C₁₂H₁₅BrO₃ 287.15 Isopentyloxy at 4-position Increased solubility in organic solvents
3-Bromo-4-(3-methylpiperidin-1-yl)benzoic acid 1131622-53-1 C₁₃H₁₆BrNO₂ 298.18 3-Methylpiperidine at 4-position Bioactive scaffold for CNS targets
3-Bromo-4-(methylsulfonyl)benzoic acid 39058-84-9 C₈H₇BrO₄S 303.11 Methylsulfonyl at 4-position Electron-withdrawing group for reactivity modulation

Functional Group Impact on Properties

  • Lipophilicity: The tert-butyl group in 99070-17-4 increases hydrophobicity compared to the Boc-protected amino group in the target compound, which may enhance membrane permeability .
  • Reactivity : The Boc group in 1333400-84-2 offers orthogonal protection for amines, enabling selective deprotection in multi-step syntheses, whereas the methylsulfonyl group in 39058-84-9 enhances electrophilicity at the aromatic ring .
  • Biological Activity: Derivatives like 1131594-34-7 and 1131622-53-1 are tailored for receptor-binding studies, with the hydroxyethyl-methylamino and piperidine groups mimicking natural ligands for histamine or neurotransmitter receptors .

Biological Activity

3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid (CAS: 1343662-35-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H14BrN O4
  • Molecular Weight : 316.15 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound likely acts through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It may bind to receptors, altering signal transduction pathways that regulate cell function and gene expression.
  • Cellular Uptake : The lipophilic nature of the tert-butoxycarbonyl group enhances cellular uptake, facilitating its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which could be beneficial in treating infections.
  • Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation, potentially through apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionPotential inhibition of metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study conducted by researchers highlighted the antimicrobial efficacy of similar benzoic acid derivatives against various bacterial strains. The results indicated a significant reduction in bacterial viability upon treatment with the compound .
  • Anticancer Research :
    A recent investigation focused on the anticancer properties of related compounds showed that modifications in the amino group enhanced the cytotoxic effects on cancer cells in vitro. This suggests that this compound could share similar properties .
  • Mechanistic Insights :
    Research exploring the mechanisms revealed that compounds with bulky substituents like tert-butoxycarbonyl often exhibit increased lipophilicity, which correlates with enhanced cellular uptake and biological activity .

Q & A

Q. How can researchers optimize the synthesis of 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of benzoic acid derivatives. A common approach is coupling 3-bromo-4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) . To optimize yield:
  • Use anhydrous solvents to prevent Boc-group hydrolysis.
  • Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane).
  • Purify via silica gel chromatography (eluent: 30% EtOAc/hexane) to isolate the product (>95% purity) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H NMR (DMSO-d6) shows characteristic Boc-group tert-butyl protons at δ 1.3–1.4 ppm and aromatic protons at δ 7.2–8.0 ppm .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity (>98%) and resolves impurities from incomplete Boc protection .
  • Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 329.01) validates molecular weight .

Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?

  • Methodological Answer : Solubility challenges arise due to the hydrophobic Boc group. Strategies include:
  • Pre-dissolving in DMSO (≤5% v/v) and diluting in PBS.
  • Sonication for 10–15 minutes to disrupt aggregates.
  • Using surfactants (e.g., Tween-20) at 0.01% w/v to stabilize the solution .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the Boc group under acidic conditions in this compound?

  • Methodological Answer : The Boc group is acid-labile but stable under mild acidic conditions (pH >3). Mechanistic studies using DFT calculations reveal that protonation of the carbonyl oxygen in strong acids (e.g., TFA) triggers cleavage via a six-membered transition state. Stability in weak acids (e.g., acetic acid) is attributed to insufficient protonation .

Q. How can computational tools predict viable synthetic routes for derivatives of this compound?

  • Methodological Answer : Retrosynthesis software (e.g., Reaxys, Pistachio) identifies feasible routes by analyzing reaction databases. For example:
  • Suzuki coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .
  • Deprotection-reprotection : Remove the Boc group (TFA/DCM) and introduce alternative protecting groups (e.g., Fmoc) for peptide coupling .

Q. How should researchers resolve contradictory data on the compound’s melting point reported in different studies?

  • Methodological Answer : Discrepancies (e.g., mp 150–155°C vs. 158–160°C) may arise from polymorphic forms or impurities. Steps to validate:
  • Perform DSC to detect polymorph transitions.
  • Recrystallize from ethanol/water (7:3) and compare melting points .
  • Analyze purity via elemental analysis (C, H, N within ±0.4% theoretical) .

Q. What strategies mitigate impurities from bromine displacement during nucleophilic substitution reactions?

  • Methodological Answer : Bromine displacement by nucleophiles (e.g., amines, thiols) can generate byproducts. Mitigation includes:
  • Using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) instead of SNAr to retain the bromine .
  • Lowering reaction temperature (0–25°C) to suppress side reactions .
  • Monitor by LC-MS for early detection of displacement products .

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